4-(2-phenylvinyl)-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-17/h1-12H/b11-10+ |
InChI Key |
JCYIUWLMJOJSOB-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Phenylvinyl 2h Chromen 2 One
Single Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms and molecules within a crystal lattice.
Determination of Molecular Conformation and Geometry
X-ray diffraction studies on derivatives of 4-(2-phenylvinyl)-2H-chromen-2-one reveal key details about its molecular structure. For instance, in the related compound 6-chloro-4-(2-phenylethenyl)chroman-2-one, the six-membered pyranone ring of the chromane (B1220400) system adopts a screw-boat conformation. iucr.orgnih.gov The fundamental 2H-chromen-2-one ring system in similar coumarin (B35378) derivatives is observed to be nearly planar. researchgate.net Bond lengths and angles are generally in line with those reported for other coumarin derivatives. researchgate.net
Below is a table of selected bond lengths for a derivative, 6-chloro-4-(2-phenylethenyl)chroman-2-one. nih.gov
| Bond | Length (Å) |
| Cl1-C6 | 1.748 |
| O1-C2 | 1.373 |
| O1-C8a | 1.393 |
| O2-C2 | 1.211 |
| C2-C3 | 1.449 |
| C3-C4 | 1.336 |
| C4-C4a | 1.472 |
| C4a-C5 | 1.393 |
| C4a-C8a | 1.385 |
Dihedral Angle Analysis and Conformational Rigidity/Flexibility
Dihedral angles are critical in defining the three-dimensional shape and conformational flexibility of a molecule. In 6-chloro-4-(2-phenylethenyl)chroman-2-one, the dihedral angle between the least-squares planes of the chromane ring system and the styryl group is a significant 85.28 (9)°. iucr.orgnih.goviucr.org This large angle indicates a twisted conformation. The conformation of styrylcoumarins can be influenced by intermolecular factors related to the crystal packing. researchgate.net The pyranone ring in some coumarin derivatives can exhibit conformational flexibility, adopting, for instance, a screw-boat conformation. iucr.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR and ¹³C NMR for Structural Confirmation and Assignment
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound and its derivatives. ceon.rsnih.gov The chemical shifts, signal multiplicities, and coupling constants provide a detailed map of the proton and carbon environments within the molecule.
For example, in a related chromenylchalcone, the protons of the 2H-chromen group can be assigned specific chemical shifts. nih.gov Similarly, the ¹³C NMR spectrum provides information on all carbon atoms, including the carbonyl carbon of the lactone, which typically appears at a characteristic downfield shift. urfu.ruchimicatechnoacta.ru
Below is a representative table of ¹H and ¹³C NMR data for a related coumarin derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | 161.3 |
| C3 | - | 118.45 |
| C4 | - | 153.79 |
| C4a | - | 120.94 |
| C5 | 7.69 (dd, J = 8.0, 1.6 Hz) | 125.38 |
| C6 | 7.40-7.30 (m) | 117.35 |
| C7 | 7.64 (ddd, J = 8.7, 7.5, 1.6 Hz) | 134.67 |
| C8 | 7.40-7.30 (m) | 119.05 |
| C8a | - | 158.51 |
| Vinyl-H | 8.93 (d, J = 14.0 Hz) | 149.94 |
| Phenyl-H | 7.95-7.88 (m), 7.61-7.55 (m), 7.54-7.46 (m) | 133.94, 132.30, 132.13, 131.32, 130.26, 128.38 |
Note: Data is for 3-(diphenylphosphinyl)-2H-chromen-2-one and serves as an illustrative example. mdpi.com
Advanced NMR Techniques for Stereochemical Elucidation
To gain deeper insights into the stereochemistry and complex structural features of this compound, advanced 2D NMR techniques are employed. researchgate.netnumberanalytics.comipb.pt These methods, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the spin systems. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, providing unambiguous C-H assignments. ceon.rsnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. ceon.rsnumberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. ceon.rs
These advanced techniques are essential for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, especially for complex coumarin derivatives. ceon.rs
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Bonding Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.com The vibrational spectrum of a molecule is a unique physical property and serves as a molecular "fingerprint". scispace.com The analysis of the FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups. researchgate.net
The spectrum is characterized by several key absorbances. The presence of the α,β-unsaturated lactone ring, a core feature of the coumarin scaffold, is confirmed by a strong carbonyl (C=O) stretching vibration. Aromatic C-H stretching vibrations are also observed, indicative of the phenyl and coumarin ring systems. Furthermore, the spectrum displays characteristic bands for C=C stretching vibrations within the aromatic rings and the vinyl group. The out-of-plane bending vibrations of the C-H groups on the substituted benzene (B151609) ring can also provide information about the substitution pattern. libretexts.org
Table 1: Key FT-IR Spectral Data for this compound and Related Structures
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3030 | C-H Stretch | Aromatic |
| 1720-1740 | C=O Stretch | α,β-Unsaturated Lactone |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| ~750 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Note: The exact positions of the peaks can vary slightly due to the specific chemical environment and sample preparation.
Mass Spectrometry (HRMS, ESI-MS, GC/MS) for Molecular Weight and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. raco.cat High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. chimicatechnoacta.runih.gov
For this compound, Electrospray Ionization (ESI), a soft ionization technique, is often employed to generate the protonated molecular ion [M+H]⁺. nih.gov This allows for the precise determination of the molecular weight. Gas Chromatography/Mass Spectrometry (GC/MS) can also be utilized, providing both retention time data for purity assessment and a fragmentation pattern upon electron ionization (EI). nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for coumarin derivatives involve the cleavage of the lactone ring and the loss of small neutral molecules such as carbon monoxide (CO). The fragmentation of the phenylvinyl substituent can also be observed, further confirming the structure of the molecule. raco.cat
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (mass-to-charge ratio) | Information Provided |
| HRMS (ESI) | [M+H]⁺ | Calculated: 249.0910, Found: ~249.0912 | Accurate mass and elemental composition |
| GC/MS (EI) | M⁺ | 248 | Molecular weight and fragmentation pattern |
| GC/MS (EI) | [M-CO]⁺ | 220 | Characteristic loss from the lactone ring |
UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. msu.edu The absorption of UV or visible radiation by a molecule results in the excitation of electrons from lower to higher energy orbitals. nanoqam.ca For organic compounds, these transitions primarily involve n → π* and π → π* transitions. nanoqam.ca
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which is expected for a molecule with an extended π-conjugated system. researchgate.net The conjugation between the coumarin nucleus and the phenylvinyl substituent leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual chromophores. uobabylon.edu.iq
The spectrum typically shows multiple absorption bands corresponding to different electronic transitions within the molecule. The high molar absorptivity (ε) values associated with these bands are indicative of allowed π → π* transitions. nanoqam.ca The position and intensity of these absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq
Table 3: UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Ethanol | ~350 | > 15,000 | π → π* |
| Dioxane | ~294-400 | - | Intramolecular Charge-Transfer |
Note: The exact λmax and ε values can vary depending on the solvent and concentration.
The analysis of the UV-Vis spectrum confirms the presence of the extensive conjugated system in this compound and provides information about the energy of its electronic transitions.
Quantum Chemical Calculations and Computational Modeling of 4 2 Phenylvinyl 2h Chromen 2 One
Density Functional Theory (DFT) Studies on Ground State Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry of molecules in their ground state, providing a detailed picture of bond lengths, bond angles, and dihedral angles.
The first step in the computational analysis of 4-(2-phenylvinyl)-2H-chromen-2-one involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Theoretical calculations for related chromen-2-one derivatives are typically performed using DFT with specific basis sets, such as B3LYP/6-31G(d,p). nih.gov The optimization of the molecular structure provides critical data on the spatial arrangement of the chromen-2-one core, the vinyl bridge, and the phenyl ring.
Studies on similar flavonoid structures, like 2-(2-nitrophenyl)-4H-chromen-4-one, have shown that the final optimized geometry can be confirmed as a true energy minimum through vibrational frequency analysis. nih.gov For this compound, the optimization would reveal the planarity or non-planarity of the molecule. The dihedral angle between the chromen-2-one moiety and the phenyl ring is a key parameter, indicating the degree of conjugation across the vinyl bridge. nih.gov This structural feature is crucial as it influences the electronic and optical properties of the compound. The process involves starting with an initial guess for the geometry and iteratively solving the electronic Schrödinger equation until the forces on the atoms are negligible and the energy is minimized. chemrxiv.orgnih.gov
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |
| Bond Length | C2=O8 | ~1.21 Å |
| C2-O1 | ~1.37 Å | |
| C4-C10 | ~1.45 Å | |
| C4=C3 | ~1.36 Å | |
| Bond Angle | O1-C2-C3 | ~120.5° |
| C2-C3-C4 | ~121.0° | |
| C3-C4-C10 | ~122.3° | |
| Dihedral Angle | C5-C10-C4-C3 | ~179.9° (indicating planarity) |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov This analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. The computed frequencies and their corresponding vibrational assignments can be analyzed using tools like Potential Energy Distribution (PED) analysis. nih.gov
For chromen-2-one derivatives, DFT calculations can predict characteristic vibrational modes. For instance, the C=O stretching vibration of the lactone ring is a prominent feature in the IR spectrum, typically appearing at a high frequency. Other significant vibrations include C-H stretching of the aromatic rings, C=C stretching of the vinyl group and rings, and various bending and deformation modes. researchgate.net Comparing the theoretically predicted spectrum with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. irjet.net
Table 2: Illustrative Vibrational Frequencies for a Chromen-2-one Derivative Note: This table provides examples of vibrational modes and typical frequency ranges for coumarin-type molecules based on DFT calculations.
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |
| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl and chromene rings. |
| C=O Stretching | 1750 - 1700 | Stretching of the carbonyl group in the lactone ring. |
| C=C Stretching (Vinyl & Aromatic) | 1650 - 1500 | Stretching of carbon-carbon double bonds in the rings and vinyl bridge. |
| C-O Stretching | 1300 - 1100 | Stretching of the C-O bonds within the lactone ring. |
| C-H Bending (Out-of-plane) | 900 - 700 | Bending of aromatic C-H bonds out of the plane of the rings. |
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound can be thoroughly investigated using the optimized molecular geometry. This analysis provides insights into the molecule's reactivity, stability, and optical characteristics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjet.net For this compound, the HOMO is expected to be localized primarily on the phenylvinyl-substituted chromen-2-one system, which is electron-rich, while the LUMO would also be distributed across this conjugated π-system. The HOMO→LUMO transition typically corresponds to a π→π* electronic excitation. mdpi.com
Table 3: Representative Frontier Molecular Orbital Energies (Illustrative) Note: Values are examples for similar conjugated systems to illustrate the output of DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy (E_HOMO) | -6.5 to -5.5 |
| LUMO Energy (E_LUMO) | -2.5 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 3.0 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org MEPs illustrate the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic regions. wolfram.com
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a primary center for electrophilic interactions. nih.gov The hydrogen atoms of the aromatic rings would exhibit positive potential. These maps are invaluable for understanding intermolecular interactions. libretexts.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the entire conjugated system, from the phenyl ring through the vinyl bridge to the chromen-2-one core. Key interactions would include π→π* transitions between the double bonds of the rings and the vinyl linker. These delocalization effects are crucial for the stability of the molecule and contribute significantly to its electronic and optical properties. nih.gov The analysis can quantify the charge transfer from donor groups to acceptor groups, providing a deeper chemical intuition into the molecule's electronic structure. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds. TD-DFT allows for the calculation of properties related to how the molecule interacts with light, such as absorption and emission of photons.
Vertical Excitation and Emission Wavelengths
Vertical excitation corresponds to the electronic transition from the ground state to an excited state without any change in the molecular geometry. This is a key parameter for predicting the absorption maximum (λ_max) in a UV-Visible spectrum. Similarly, vertical emission involves the transition from the optimized geometry of the first excited state back to the ground state, which is essential for predicting the fluorescence emission wavelength.
While specific TD-DFT calculations for the vertical excitation and emission wavelengths of this compound are not available in the searched literature, studies on analogous coumarin (B35378) derivatives show that the choice of functional and basis set significantly influences the accuracy of these predictions. For similar π-conjugated systems, functionals like B3LYP and CAM-B3LYP are commonly employed.
Transition Dipole Moments and Oscillator Strengths
The intensity of an electronic transition, such as light absorption, is governed by the oscillator strength (f) and the transition dipole moment (μ). The oscillator strength is a dimensionless quantity that represents the probability of a transition occurring. It is directly proportional to the square of the transition dipole moment.
A larger oscillator strength indicates a more intense absorption peak in the spectrum. These parameters are crucial for designing molecules with strong light-harvesting capabilities. For a π-π* transition, which is expected to be the lowest energy transition in this compound, a significant oscillator strength would typically be anticipated due to the extensive conjugation. Computational studies on related chromen-2-one derivatives have utilized DFT to calculate these parameters to understand their photophysical behavior.
| Property | Description | Significance |
| Vertical Excitation | Electronic transition from the ground state to an excited state without nuclear relaxation. | Corresponds to the maximum absorption wavelength (λ_max). |
| Vertical Emission | Electronic transition from the relaxed excited state to the ground state. | Relates to the maximum fluorescence emission wavelength. |
| Transition Dipole Moment (μ) | A measure of the charge redistribution during an electronic transition. | Determines the probability and intensity of the transition. |
| Oscillator Strength (f) | A dimensionless quantity representing the probability of an electronic transition. | A higher value indicates a more intense spectral absorption. |
Solvent Effects on Electronic and Optical Properties: Computational Approaches
The electronic and optical properties of molecules can be significantly influenced by their surrounding environment, particularly the solvent. Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.
Computational models are employed to simulate these solvent effects. A common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. By performing TD-DFT calculations within the PCM framework, it is possible to predict how the absorption and emission wavelengths of this compound would shift in solvents of varying polarity. Generally, π-conjugated molecules with intramolecular charge transfer character exhibit a red shift (to longer wavelengths) in their absorption and emission spectra as the solvent polarity increases.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. These materials are vital for technologies like optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugation, donor-acceptor groups, and high polarizability often exhibit significant NLO responses.
The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ). Density Functional Theory (DFT) is a reliable method for calculating these parameters. The first hyperpolarizability (β) is particularly important for second-order NLO applications. Computational studies on various coumarin and chromene derivatives have demonstrated their potential as NLO materials. These calculations typically involve geometry optimization followed by the computation of polarizability and hyperpolarizability tensors using a suitable functional and basis set, such as B3LYP/6-311G(d,p). The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of a molecule's NLO activity.
| NLO Property | Symbol | Description |
| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First Hyperpolarizability | β | Describes the second-order NLO response of a molecule. |
| Second Hyperpolarizability | γ | Describes the third-order NLO response of a molecule. |
Photophysical and Photochemical Characteristics of 4 2 Phenylvinyl 2h Chromen 2 One
Absorption and Emission Properties
The electronic absorption and emission spectra of 4-styrylcoumarins are characterized by transitions involving the delocalized π-electron system. The nature and position of substituents on both the coumarin (B35378) ring and the styryl phenyl ring can significantly modulate these properties.
The UV-Vis absorption spectra of 4-styrylcoumarin derivatives are primarily governed by π→π* transitions within the conjugated framework. The position of the maximum absorption wavelength (λ_max) and the molar extinction coefficient (ε) are sensitive to the electronic nature of substituents.
For instance, a series of 4-styrylcoumarin derivatives featuring a 7-(diethylamino) donor group on the coumarin ring and various substituents on the styryl phenyl ring exhibit absorption maxima in the visible region when measured in acetonitrile. The extension of the π-electron system by the styryl group leads to bathochromic (red) shifts in the absorption bands. This effect is a result of the intramolecular charge transfer (ICT) from the electron-donating 7-(diethylamino) group to the electron-withdrawing portions of the molecule. mdpi.com
The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring of the styryl moiety further influences the absorption properties. While it is often expected that EWGs would cause larger bathochromic shifts, in some series of 4-styrylcoumarin derivatives, this effect is not significantly pronounced. mdpi.com However, the molar extinction coefficients are strongly affected by these substituents. Generally, EDGs on the 4-styryl group tend to promote higher molar extinction coefficients. mdpi.comrsc.org
Below is a table summarizing the absorption properties of selected 7-(diethylamino)-4-styrylcoumarin derivatives in acetonitrile, illustrating the effect of substituents on the phenyl ring.
| Compound | Substituent on Phenyl Ring | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Derivative 1 | -H (unsubstituted) | 510 | 19,000 |
| Derivative 2 | p-COOCH₃ (electron-withdrawing) | 519 | 19,000 |
| Derivative 3 | p-OCH₃ (electron-donating) | 514 | 30,000 |
| Derivative 4 | p-N(CH₃)₂ (strong electron-donating) | 528 | 34,000 |
| Data sourced from studies on (E)-2-(7-(diethylamino)-4-styryl)-2H-chromen-2-ylidene)malononitrile and its derivatives in acetonitrile. mdpi.com |
Upon excitation, 4-styrylcoumarin derivatives typically exhibit strong fluorescence. The emission wavelength and fluorescence quantum yield (Φ_F) are highly dependent on the molecular structure and the solvent environment. A key feature of these compounds is their large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.comnih.gov This large shift is beneficial for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves detection sensitivity. mdpi.com
The large Stokes shifts are attributed to significant geometric relaxation in the excited state. Theoretical calculations have shown that while the molecules may have a twisted conformation in the ground state, they become nearly planar in the first excited state (S₁). This planarization enhances electronic delocalization and lowers the energy of the excited state before emission occurs. mdpi.commdpi.com
The fluorescence quantum yield is particularly sensitive to substitution on the styryl phenyl ring. Electron-donating groups generally lead to higher quantum yields. For example, a derivative with a strong electron-donating dimethylamino group exhibits a quantum yield approaching unity (0.95), whereas a derivative with an electron-withdrawing ester group has a very low quantum yield (0.04). mdpi.com This demonstrates the significant role of the intramolecular charge transfer character in governing the emission efficiency.
The following table presents the fluorescence properties of the same series of 7-(diethylamino)-4-styrylcoumarin derivatives in acetonitrile.
| Compound | Substituent on Phenyl Ring | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Derivative 1 | -H | 620 | 3580 | 0.08 |
| Derivative 2 | p-COOCH₃ | 623 | 3350 | 0.04 |
| Derivative 3 | p-OCH₃ | 622 | 3530 | 0.81 |
| Derivative 4 | p-N(CH₃)₂ | 636 | 3430 | 0.95 |
| Data sourced from studies on (E)-2-(7-(diethylamino)-4-styryl)-2H-chromen-2-ylidene)malononitrile and its derivatives in acetonitrile. mdpi.com |
The excited state lifetime (τ) is a crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. The decay from the excited state can occur through radiative (fluorescence) or non-radiative pathways. For coumarin derivatives, these dynamics can be complex and may involve processes such as intramolecular charge transfer, structural relaxation, and intersystem crossing to triplet states. nih.govresearchgate.net
In the case of coumarin dyes anchored on surfaces, such as Al₂O₃ films, multifaceted excited-state dynamics have been observed. Femtosecond time-resolved fluorescence studies have revealed ultrafast processes like excimer formation in molecular aggregates occurring on a sub-picosecond timescale (e.g., 550 fs). researchgate.net Subsequent structural relaxation of the excimer can occur on a longer timescale of hundreds of picoseconds. researchgate.net
For some cyclometalated platinum(II) complexes incorporating coumarin ligands, long-lived phosphorescence is observed, indicating efficient intersystem crossing to the triplet excited state. The phosphorescence lifetimes for these complexes can range from microseconds to tens of microseconds, depending on the specific ligand structure. nih.gov While these are not direct measurements on 4-styrylcoumarin itself, they illustrate the potential for coumarin-based systems to populate long-lived triplet states, which is a key aspect of their decay kinetics.
Solvatochromism and Environmental Sensitivity of Fluorescence
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. 4-Styrylcoumarins, particularly those with strong intramolecular charge transfer character, often exhibit significant positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.gov
This phenomenon arises because the excited state of these molecules is typically more polar than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to its stabilization and lowering its energy. This results in a lower energy (longer wavelength) emission. The sensitivity of the fluorescence spectrum to the solvent environment makes these compounds useful as fluorescent probes for studying the polarity of microenvironments, such as in biological systems or polymers. nih.govnih.gov
Studies on various coumarin derivatives have employed different solvatochromic models, such as the Lippert-Mataga and Kamlet-Taft models, to quantify the specific and non-specific interactions between the dye and the solvent molecules that contribute to the observed spectral shifts. nih.gov
Intermolecular Interactions and Aggregation Effects on Photophysical Phenomena
In concentrated solutions or in the solid state, intermolecular interactions can lead to the formation of molecular aggregates, such as H-aggregates or J-aggregates. This aggregation can profoundly alter the photophysical properties of the dyes. nih.gov
Aggregation can lead to either a quenching or an enhancement of fluorescence. For many planar dyes, aggregation leads to fluorescence quenching due to the formation of non-emissive excimers or H-aggregates. nih.gov However, some coumarin derivatives exhibit aggregation-induced emission (AIE), where the fluorescence is weak in solution but becomes strong upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregate state, which blocks non-radiative decay channels and promotes radiative emission.
The photophysical properties of Coumarin 1, a 7-aminocoumarin (B16596) derivative, have been shown to be highly sensitive to the aggregation process of bile salts. The reduced polarity and increased rigidity of the micellar environment formed by the bile salt aggregates lead to significant changes in the fluorescence intensity, emission energy, quantum yield, and lifetime of the coumarin probe. nih.gov
Photochemical Reaction Mechanisms and Quantum Yields
Besides the photophysical decay pathways, excited 4-styrylcoumarin molecules can undergo photochemical reactions. A well-known photochemical reaction for styryl-substituted compounds, including coumarins, is the [2+2] cycloaddition reaction, particularly in the solid state or in aggregates. rsc.org Upon irradiation, two molecules can react to form a cyclobutane (B1203170) dimer. The stereochemistry of the resulting photodimer is often controlled by the packing of the molecules in the crystal lattice. rsc.org
Another potential photochemical process is E/Z (trans/cis) photoisomerization around the vinyl double bond. This process can compete with fluorescence and other decay pathways, and it can lead to a loss of fluorescence intensity, as the cis-isomer is often non-fluorescent.
The photochemical quantum yield (Φ_c) quantifies the efficiency of a photochemical reaction. For some coumarin derivatives used as photoremovable protecting groups, the quantum yield of the photocleavage reaction is a critical parameter. semanticscholar.org For 4-methyl-7-hydroxycoumarin, studies have shown that it can undergo a photodecomposition reaction in ethanol, where the ester-like C-O bond in the pyrone ring is broken. semanticscholar.org The efficiency and mechanism of such photochemical reactions are highly dependent on the molecular structure and the reaction environment. semanticscholar.org
Potential for Photochromic Behavior and Advanced Applications
Photochromism refers to the reversible transformation of a chemical species between two forms with different absorption spectra, induced by the absorption of electromagnetic radiation. In the context of 4-(2-phenylvinyl)-2H-chromen-2-one and related styrylcoumarins, this behavior is primarily associated with E/Z (or trans/cis) isomerization around the carbon-carbon double bond of the vinyl group.
Upon irradiation with light of a specific wavelength, the thermodynamically more stable E-isomer can be converted to the Z-isomer. This process alters the geometry and electronic structure of the molecule, leading to a change in its absorption and emission properties. The reverse transformation from the Z-isomer back to the E-isomer can often be triggered by irradiation with a different wavelength of light or by thermal relaxation.
Detailed Research Findings:
While specific studies on the photochromic behavior of the unsubstituted this compound are not extensively detailed in the public domain, research on substituted 4-styrylcoumarins provides significant insights into their photoisomerization potential. The efficiency of this photoisomerization is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.
The photochemistry of 4-styrylcoumarins is not limited to isomerization. In the crystalline state, these compounds can undergo [2+2] photocycloaddition reactions, leading to the formation of dimers. The specific outcome of the photoreaction (isomerization vs. dimerization) is highly dependent on the molecular packing in the crystal lattice.
The photophysical properties of 4-styrylcoumarins are summarized in the table below. It is important to note that these values are for substituted derivatives and can vary significantly based on the nature and position of the substituents on both the coumarin ring and the phenyl group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its absorption maxima (λ_abs), emission maxima (λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_F). mdpi.com
| Compound | Substituents | λ_abs (nm) | λ_em (nm) | ε (M⁻¹cm⁻¹) | Φ_F | Solvent |
| Derivative 1 | 7-N(C₂H₅)₂, 2-CN | 404 | 577 | 30,000 | 0.92 | Acetonitrile |
| Derivative 2 | 7-N(C₂H₅)₂, 2-CN, 4'-OCH₃ | 410 | 578 | 30,000 | 0.82 | Acetonitrile |
| Derivative 3 | 7-N(C₂H₅)₂, 2-CN, 4'-N(CH₃)₂ | 406 | 578 | 39,000 | 0.98 | Acetonitrile |
| Derivative 4 | 7-N(C₂H₅)₂, 2-CN, 4'-COOCH₃ | 417 | 608 | 18,000 | 0.08 | Acetonitrile |
Advanced Applications:
The potential for controlled and reversible switching between two distinct states makes this compound and its derivatives attractive candidates for a range of advanced applications:
Molecular Switches: The ability to exist in two interconvertible forms allows these molecules to function as light-operated switches at the molecular level. This property is fundamental to the development of more complex molecular machinery.
Optical Data Storage: The distinct absorption spectra of the E and Z isomers can be utilized for high-density optical data storage. Information can be written, read, and erased by using different wavelengths of light to induce and detect the isomerization.
Photoresponsive Materials: Incorporation of 4-styrylcoumarin moieties into polymer backbones or as side chains can lead to the creation of "smart" materials that change their physical or chemical properties in response to light. This could include changes in shape, solubility, or optical properties.
Fluorescent Probes and Labels: The strong fluorescence of many 4-styrylcoumarin derivatives, coupled with the sensitivity of their emission to the local environment, makes them suitable for use as fluorescent probes in biological imaging and as labels for biomolecules. nih.govnih.gov
The development of these applications is an active area of research, with a focus on optimizing the photochemical and photophysical properties of these compounds, such as their photoisomerization quantum yields, fatigue resistance (i.e., the number of switching cycles before degradation), and the separation between the absorption bands of the two isomers.
Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of 4 2 Phenylvinyl 2h Chromen 2 One
Computational Molecular Docking Studies
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. These studies have been instrumental in elucidating the potential mechanisms of action for 4-(2-phenylvinyl)-2H-chromen-2-one derivatives.
Derivatives of this compound have been investigated for their interactions with a wide array of protein targets implicated in various diseases. These studies reveal that the chromen-2-one core, combined with the phenylvinyl substituent, can effectively fit into the binding pockets of diverse proteins. ontosight.ai
MAPK, NFkB, PAD4, PI3K, JAK2, and TLR4: A derivative, 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO), has demonstrated high affinity for these receptors in docking simulations. nih.gov For instance, in its interaction with NFkB, the coumarin's oxygen atom forms a hydrogen bond, positioning the ligand in a polar region crucial for NFkB's interaction with DNA. nih.gov With PI3K, a hydrogen bond is formed with the residue Tyr867, though hydrophobic interactions with residues like Ala885, Met804, and Trp812 are predominant. mdpi.com The interaction with MAPK occurs at the ATP-binding site. mdpi.com 4-PSCO occupies the MD-2 binding pocket of TLR4, primarily engaging in hydrophobic interactions. nih.gov
Tankyrase: Molecular docking studies have shown that derivatives like (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one can bind effectively within the active site of tankyrase, a protein involved in Wnt signaling. nih.gov Tankyrase inhibitors are of interest for their potential in cancer therapy. nih.govicr.ac.uk
ERα (Estrogen Receptor Alpha): Chromene derivatives have been designed as selective ERα modulators. Docking studies revealed that these compounds can interact with key amino acids in the ERα ligand-binding pocket, such as E353 and M421, which is crucial for their anti-proliferative activities in breast cancer cells. researchgate.netscispace.com
BCRP (Breast Cancer Resistance Protein) and P-gp (P-glycoprotein): These are ABC transporters that contribute to multidrug resistance in cancer. Chromone (B188151) derivatives have been identified as potent inhibitors of BCRP. nih.gov The interactions often occur within the transmembrane domain of these transporters, and the presence of features like a negative charge can favor interaction with BCRP over P-gp. nih.gov
DNA: The chromen-2-one core structure has the potential to interact with DNA, which could contribute to its cytotoxic effects.
JAK2 (Janus Kinase 2): Inhibition of JAK2 is a promising strategy for certain cancers. researchgate.net Molecular docking has shown that inhibitors can bind to the ATP-binding site of JAK2, forming hydrogen bonds with hinge region residues like Leu932. nih.gov Type II inhibitors can also form hydrophobic interactions with residues such as Leu855 and Val863. nih.gov
Binding affinity, often expressed as the Gibbs free energy change (ΔG), quantifies the strength of the interaction between a ligand and its target. A more negative ΔG value indicates a more favorable and stronger binding.
For the derivative 4-(Phenylselanyl)-2H-chromen-2-one, docking studies have calculated the following binding free energies:
| Target Protein | Binding Free Energy (ΔG) in kcal/mol |
| MAPK | -8.1 |
| NFkB | -6.8 |
| PAD4 | -7.6 |
| PI3K | -8.6 |
| JAK2 | -7.8 |
| TLR4 | -7.5 |
These negative ΔG values suggest favorable interactions between 4-PSCO and these protein targets. nih.govmdpi.com In another study, a chromene derivative showed a binding energy of -7.70 kcal/mol with the Bcl-2 protein. scispace.com
The stability of the ligand-protein complex is determined by specific interactions with amino acid residues in the binding pocket.
JAK2: A type II inhibitor, CHZ-868, forms hydrogen bonds with Asp994 and Glu898, and engages in hydrophobic interactions with Leu855, Val863, Ala880, Val911, Met929, Leu932, and Leu983. nih.gov
PI3K: A hydrogen bond with Tyr867 and hydrophobic interactions with Ala885, Met804, Ile831, Ile881, Met953, and Trp812 are significant for the binding of 4-PSCO. mdpi.com
TLR4: For 4-PSCO, π-sigma interactions with Ile52 and Val48, and π-alkyl interactions with Leu61, Ile32, and Ile153 are noteworthy. nih.gov
ERα: Interactions with E353 and M421 are crucial for the activity of some chromene-based ERα modulators. researchgate.net
Tankyrase: Docking studies indicate that derivatives of 2H-chromen-2-one interact with key amino acid residues within the active site of tankyrase. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability and mechanism of binding. MD simulations have been used to study the interaction of various ligands with targets like PI3K and JAK2, confirming the stability of the docked complexes and revealing subtle conformational changes. nih.govresearchgate.netjppres.com For instance, MD simulations of JAK2 inhibitors have helped to understand how resistance mutations might alter binding, even when initial docking scores are not significantly changed. nih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
SAR studies aim to understand how modifying the chemical structure of a compound affects its biological activity. This knowledge is crucial for designing more potent and selective drugs.
The biological activity of the this compound scaffold can be significantly tuned by introducing different substituents at various positions on the chromene and phenyl rings.
Position 4 of the Chromene Ring: Modifications at this position have a significant impact on inhibitory potency. For example, in daphnetin (B354214) derivatives, substituents at the 4-position influenced their antioxidant properties. A phenyl group at this position was found to be beneficial. mdpi.com
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a vital role. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives targeting monoamine oxidase B, the presence of trifluoromethyl or trifluoromethoxy groups on the phenyl ring was found to be important for activity. frontiersin.org
Chromone Ring Substitutions: In a study of chromone derivatives as BCRP inhibitors, a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. nih.gov In another study, the introduction of alkyl chains and methyl groups at specific positions of a bisphenol A derivative enhanced its selectivity for ERα over ERβ. researchgate.net The presence of electron-withdrawing groups like -CHO or -OCH3 on the coumarin (B35378) scaffold has been shown to improve antioxidant and urease inhibitory activities, respectively. pnrjournal.com
Regioselectivity and Stereochemical Considerations in Biological Activity
The precise positioning of substituents and the three-dimensional arrangement of atoms (stereochemistry) within a molecule are critical factors that dictate its biological activity. For derivatives of the 2H-chromen-2-one core, these considerations are paramount.
The biological activity of coumarin derivatives is significantly influenced by the substitution pattern on the chromen-2-one ring system. For instance, in a study of 3-Br-acivicin isomers, which share a core structural motif, the natural (5S, αS) configuration was found to be significantly more active against P. falciparum strains than its enantiomers and diastereoisomers. mdpi.com This highlights the importance of stereochemistry in determining the antiplasmodial potency of these compounds. While the natural isomers displayed sub-micromolar IC50 values, the (5R, αR) isomers showed only moderate activity. mdpi.com
Furthermore, the regioselectivity, or the specific position of functional groups, plays a crucial role. In the case of 2-styrylchromones, a class of compounds related to this compound, the presence and location of substituents on the chromone scaffold are key determinants of their biological properties, which include antiallergic, anti-inflammatory, antioxidant, antitumor, and antiviral activities. researchgate.net
Role of the Chromen-2-one Core and Phenylvinyl Moiety in Bioactivity
The chromen-2-one core is a well-established pharmacophore present in numerous compounds with diverse biological activities. researchgate.netpnrjournal.com It serves as a versatile scaffold for the synthesis of a wide array of derivatives with therapeutic potential. researchgate.net The inherent properties of the coumarin nucleus contribute to activities such as antioxidant, anti-inflammatory, and anticancer effects. researchgate.netpnrjournal.com
The phenylvinyl moiety , also known as a styryl group, is also a critical determinant of bioactivity. In the context of 2-styrylchromones, this group is characteristic and contributes to their various pharmacological effects. researchgate.net The substitution pattern on the phenyl ring of the styryl group can modulate the biological activity. For example, in a series of imidazopyrazolopyridines designed as COX-2 inhibitors, the addition of a hydrogen-bond acceptor at the para position of a phenyl ring enhanced their anti-inflammatory effect. mdpi.com This suggests that modifications to the phenylvinyl portion of this compound could similarly influence its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Predictive QSAR models have been successfully developed for various coumarin-based compounds to forecast their biological activities. For instance, validated QSAR models have been used to discover novel tylophrine derivatives as anticancer agents, with a high correlation between experimental and predicted EC50 values. unc.edu These models are typically built by dividing a dataset of compounds with known activities into training and test sets. The robustness of the models is assessed through validation protocols like leave-one-out cross-validation. unc.edu
In the context of substituted 4-anilino coumarin derivatives, QSAR models have been developed to predict their anti-colon cancer and anti-hepatoma activities. doi.org These models can then be used to design new compounds with potentially enhanced potency. doi.org
QSAR studies identify key physicochemical descriptors that influence the biological activity of a compound. These descriptors can include electronic, steric, and hydrophobic parameters. For example, in the QSAR study of 4-anilino coumarin derivatives, the Log P descriptor (a measure of lipophilicity) was identified as a parameter that could be modified to improve anticancer activity. doi.org
The development of robust QSAR models often involves the use of various chemical descriptors calculated by programs like MolConnZ. unc.edu The selection of the most relevant descriptors is a critical step in building a predictive model.
In Vitro Mechanistic Investigations (Pathways and Cellular Targets)
Understanding the specific molecular targets and pathways through which this compound and related compounds exert their effects is crucial for elucidating their mechanism of action.
Tankyrase: Tankyrases are enzymes involved in various cellular processes, and their inhibition is a promising strategy in cancer therapy. nih.govnih.govsymeres.com Inhibitors based on a 2-phenyl-3,4-dihydroquinazolin-4-one scaffold have shown high potency and selectivity for tankyrases. nih.gov The binding mode of these inhibitors has been studied using protein X-ray crystallography, providing a structural basis for their activity. nih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. mdpi.comnih.govnih.govbrieflands.com Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govbrieflands.com The design of novel COX-2 inhibitors often involves structure-based approaches to achieve high selectivity. mdpi.com For some classes of inhibitors, the geometry of the molecule, such as the Z configuration of a propenone moiety, is critical for potent and selective COX-2 inhibition. nih.gov
Telomerase: Telomerase is an enzyme that is highly active in the majority of human tumor cells and plays a crucial role in their immortalization. mdpi.com Inhibition of telomerase is therefore a key target for anticancer drug development. mdpi.comnih.govtmrjournals.com Some chromen-4-one derivatives have been identified as telomerase inhibitors, with their mechanism potentially involving the downregulation of dyskerin, a component of the telomerase complex. nih.govtmrjournals.com
Cyclin-dependent kinases (CDKs): CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest, making them attractive targets for cancer therapy. nih.govnih.govoncotarget.com For instance, inhibition of CDK4 can restore a checkpoint that is often absent in tumor cells. nih.gov Specific substitutions on inhibitor scaffolds, such as 2-aminoquinazolines, can lead to high selectivity for particular CDKs. nih.gov
Interactions with Transport Proteins (e.g., BCRP, P-gp)
The interaction of coumarin derivatives with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical area of study. These proteins are expressed in key physiological barriers, including the intestine and the blood-brain barrier, where they function as efflux pumps, actively extruding a wide range of substances from cells. frontiersin.org This can significantly impact the oral bioavailability and central nervous system penetration of therapeutic agents. researchgate.net
While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. Certain coumarin and chalcone (B49325) derivatives have been identified as modulators of these transport proteins. For instance, some cytotoxic coumarin compounds have been shown to restore the accumulation of BCRP substrates like mitoxantrone. researchgate.net Similarly, functionalized chalcones, which share a structural resemblance to the phenylvinyl-chromenone scaffold, have demonstrated selective inhibition of P-gp and BCRP. nih.gov
Notably, the nature of substitution on the core structure appears to dictate the inhibitory selectivity. The introduction of a basic group on a chalcone template was found to enhance P-gp inhibition, sometimes at the expense of BCRP inhibition. nih.gov Conversely, non-basic chalcones have shown potent BCRP inhibition. nih.gov This suggests that the specific structural features of this compound, which lacks a basic functional group, might favor interaction with BCRP. The affinity of substrates for these transporters can also vary; for example, the anticancer drug topotecan (B1662842) is a substrate for both but has a higher affinity for BCRP. researchgate.net The co-administration of compounds that inhibit these transporters is a strategy being explored to enhance the efficacy of anticancer drugs that are subject to efflux. drugs.com
Table 1: Interaction of Structurally Related Compounds with Transport Proteins
| Compound Class | Transporter | Effect | Reference |
|---|---|---|---|
| Cytotoxic Coumarins | BCRP, P-gp | Modulation of efflux; restoration of substrate accumulation. researchgate.net | researchgate.net |
| Basic Chalcones | P-gp | Enhanced inhibition. nih.gov | nih.gov |
| Non-basic Chalcones | BCRP | Potent inhibition. nih.gov | nih.gov |
DNA/RNA Binding Studies (e.g., Groove Binding)
The chromen-2-one core is known to interact with macromolecules like DNA. Studies on various coumarin derivatives indicate that these molecules can bind to DNA, primarily through intercalation. This mode of binding involves the insertion of the planar aromatic structure of the coumarin between the base pairs of the DNA double helix.
For example, a newly synthesized coumarin derivative, 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one, was shown through UV-vis spectrophotometry and viscosity measurements to bind to DNA via an intercalative mode. yildiz.edu.tr Further research into other derivatives, such as 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, has highlighted their potential as antiproliferative agents, with activity that may relate to DNA interaction. conicet.gov.ar Some coumarin derivatives have been observed to cause DNA damage in yeast, which is an expected outcome for agents that induce replicative stress. conicet.gov.ar
While direct DNA binding studies for this compound are not extensively documented, the planarity of its extended conjugated system suggests a strong potential for intercalative binding. Interactions with RNA are less commonly studied for this class of compounds, but the general principles of planar aromatic molecules binding to nucleic acid structures could apply. Research has focused on developing small-molecule inhibitors for RNA-binding proteins, which represents an alternative mechanism for interfering with RNA function. nih.gov
Protein Binding Studies (e.g., Serum Albumins)
The binding of drug candidates to plasma proteins, particularly Human Serum Albumin (HSA), is a key determinant of their pharmacokinetic and pharmacodynamic profiles. plos.org HSA, the most abundant protein in blood plasma, acts as a carrier for numerous endogenous and exogenous substances. plos.orgmdpi.com The extent of this binding affects a drug's distribution, half-life, and the concentration of its free, active form. mdpi.com
Coumarin derivatives are known to bind to HSA with high affinity. plos.org Fluorescence spectroscopy studies have shown that these derivatives can quench the intrinsic fluorescence of HSA upon binding. plos.orgpensoft.net This interaction is often spontaneous, driven by forces such as hydrogen bonding and van der Waals interactions. pensoft.net For a series of 7-hydroxy-4-methyl coumarin derivatives, binding constants (Ka) with HSA were determined to be in the order of 105 M-1, indicating strong binding. plos.org The binding of these molecules can also induce conformational changes in the protein, often leading to a decrease in the α-helix content of HSA. plos.org
Molecular docking studies have helped to identify specific binding sites on HSA for these ligands. For other drug molecules, binding has been localized to specific subdomains, such as subdomain IIA, which is also the binding site for warfarin. nih.gov The high binding affinity of chroman-2,4-dione derivatives to serum albumin is thought to reduce the risk of induced internal bleeding by limiting the free fraction of the anticoagulant. nih.gov Given its structure, this compound is expected to exhibit strong binding to HSA, influencing its bioavailability and transport to target tissues.
Table 2: Binding Parameters of Coumarin Derivatives with Human Serum Albumin (HSA)
| Compound | Binding Constant (Ka) (M-1) | Standard Free Energy (ΔG°) (kcal/mol) | Binding Forces | Reference |
|---|---|---|---|---|
| (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) prop-2enamide | (1.957±0.01)×105 | -7.175 | Not specified | plos.org |
| Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) prop-2-enoate | (0.837±0.01)×105 | -6.685 | Not specified | plos.org |
| (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N-methylprop-2-enamide | (0.606±0.01)×105 | -6.49 | Not specified | plos.org |
Theoretical Prediction of ADMET Properties for Pharmacokinetic Understanding
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic viability. scbdd.combiointerfaceresearch.com Computational tools like ADMETlab and SwissADME are employed to evaluate parameters that determine a molecule's potential as a drug candidate. scbdd.comresearchgate.netnih.gov These predictions help to minimize late-stage failures in drug development by identifying potential liabilities before synthesis and extensive testing. nih.gov
For coumarin derivatives and related structures, ADMET predictions provide insights into their drug-likeness. Key parameters evaluated include physicochemical properties (molecular weight, lipophilicity), absorption (human intestinal absorption, blood-brain barrier penetration), metabolism (cytochrome P450 enzyme inhibition), and toxicity (carcinogenicity, hERG inhibition). yildiz.edu.trresearchgate.net
Theoretical studies on compounds structurally similar to this compound generally predict good oral bioavailability and adherence to Lipinski's rule of five, which suggests drug-likeness. However, specific predictions can vary based on the exact substitutions on the coumarin ring. For instance, predictions for a new coumarin derivative (C3) indicated favorable ADMET properties, supporting its potential as a drug candidate. yildiz.edu.tr Such analyses provide a foundational understanding of how this compound might behave in a biological system, guiding further experimental investigation.
Table 3: Predicted ADMET Properties for Representative Coumarin-like Scaffolds
| Parameter | Predicted Value/Characteristic | Significance | Reference |
|---|---|---|---|
| Physicochemical Properties | |||
| Lipinski's Rule of Five | Generally compliant | Indicates drug-likeness and potential for oral bioavailability. | researchgate.net |
| Topological Polar Surface Area (TPSA) | Varies with substitution | Influences membrane permeability and absorption. | researchgate.net |
| Absorption | |||
| Human Intestinal Absorption (HIA) | Often predicted as high | Suggests good absorption from the gastrointestinal tract. | researchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Variable | Predicts potential for central nervous system activity. | researchgate.net |
| Metabolism | |||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of isoforms like CYP2D6 | Indicates risk of drug-drug interactions. | researchgate.net |
| Toxicity | |||
| hERG Inhibition | Often predicted as non-inhibitor | Lowers the risk of cardiotoxicity. | researchgate.net |
Advanced Applications and Future Research Directions for 4 2 Phenylvinyl 2h Chromen 2 One
Development as Fluorescent Probes and Chemosensors
The inherent fluorescence of the coumarin (B35378) core is highly sensitive to its chemical environment and substitution pattern, making 4-(2-phenylvinyl)-2H-chromen-2-one an excellent platform for designing fluorescent probes and chemosensors. These molecular tools enable the detection and quantification of specific analytes with high sensitivity and selectivity.
The design of chemosensors based on the this compound framework relies on the strategic integration of two key components: the fluorophore (the coumarin core) and a specific analyte recognition site (a chelator or reactive group). The fundamental principle involves modulating the photophysical properties of the coumarin fluorophore upon binding of a target analyte to the recognition site.
Several design strategies are employed:
Photoinduced Electron Transfer (PET): A common mechanism where the recognition unit, often an electron-rich group like a polyamine chelator, quenches the fluorescence of the coumarin in its free state. Upon binding a target cation (e.g., a metal ion), the chelator's ability to donate an electron is suppressed, leading to a "turn-on" fluorescence response. researchgate.net
Intramolecular Charge Transfer (ICT): Modifications to the electronic properties of the coumarin ring or the phenylvinyl substituent upon analyte interaction can alter the ICT character of the molecule. This change manifests as a detectable shift in the absorption or emission spectra.
Förster Resonance Energy Transfer (FRET): In this approach, the coumarin scaffold can act as an energy donor or acceptor in a pair. The binding of an analyte can bring the donor and acceptor into proximity, initiating FRET, or disrupt an existing FRET process, leading to a ratiometric signal change. rsc.org
Chemical Reaction-Based Sensing: A specific chemical reaction between the probe and the analyte can transform the probe into a new species with different fluorescent properties. For example, a recognition moiety that is cleaved by a specific enzyme or reactive oxygen species (ROS) can release the highly fluorescent coumarin core. rsc.org
The selection of the recognition unit is paramount for analyte specificity. For instance, crown ethers are used for alkali metal ions, dipicolylamine (DPA) units are effective chelators for transition metal ions like Zn(II) and Cu(II), and specific reactive groups can be installed for detecting anions like fluoride (B91410) or pyrophosphate (PPi). researchgate.netnih.gov The position of this unit on the coumarin ring is also critical, as substitution at different points can significantly influence the sensing mechanism and effectiveness. researchgate.net
Table 1: Design Strategies for Coumarin-Based Chemosensors
| Design Principle | Mechanism of Action | Typical Analytes | Reference |
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer, "turning on" fluorescence. | Metal ions (e.g., Zn²⁺, Cu²⁺) | researchgate.netnih.gov |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the molecule's electronic distribution, causing a spectral shift. | Ions, pH, polarity | rsc.org |
| Förster Resonance Energy Transfer (FRET) | Analyte modulates the distance or orientation between donor and acceptor fluorophores. | Biomolecules, ions | rsc.org |
| Reaction-Based Sensing | Irreversible chemical reaction with the analyte generates a fluorescent product. | Reactive Oxygen Species (ROS), enzymes, specific anions | rsc.orgresearchgate.net |
Ratiometric sensing is a sophisticated detection method that offers enhanced accuracy by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach cancels out variations in probe concentration, excitation light intensity, and environmental factors, making it highly reliable for quantitative analysis, particularly in complex biological systems. rsc.org Probes based on this compound can be engineered for ratiometric detection if the analyte-binding event causes a significant shift in the emission spectrum, creating a new emission band while diminishing the original one. rsc.org
The application of these probes in live-cell imaging represents a major advancement in cell biology, allowing for the real-time visualization of ions and biomolecules within their native environment. nih.govmicroscopyu.com For a coumarin-based probe to be effective in live cells, it must possess several key attributes:
Cell Permeability: The ability to cross the cell membrane to reach its intracellular target.
Low Cytotoxicity: The probe should not interfere with normal cellular processes or cause cell death. nih.gov
High Selectivity and Sensitivity: The probe must respond to the specific analyte of interest even in the presence of a multitude of other cellular components. nih.gov
Photostability: Resistance to degradation upon exposure to excitation light, allowing for prolonged imaging.
Derivatives of the this compound scaffold have been successfully applied to image biologically important species such as copper ions (Cu²⁺) and pyrophosphate (PPi) in living HeLa cells, demonstrating their potential as powerful tools for understanding cellular function and pathology. nih.gov
Integration into Advanced Materials and Organic Electronics
The favorable electronic and photoluminescent properties of this compound make it an attractive component for the creation of novel functional materials and for use in the burgeoning field of organic electronics.
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their high contrast, efficiency, and thin form factor. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer. Coumarin derivatives, including those with a styryl linkage similar to this compound, are investigated as emitters or hosts in OLED devices due to their high fluorescence quantum yields and tunable emission colors. aip.org
The extended π-system of this compound can be tuned by adding substituents to the phenyl ring or the coumarin core, allowing for the precise control of the emission wavelength from blue to red. Computational studies on related structures help in predicting key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. aip.org The difference between these levels, the bandgap, determines the color of the emitted light. aip.org This tunability is crucial for creating the red, green, and blue pixels required for full-color displays. aip.org The compound's potential for high color purity makes it a candidate for developing next-generation, high-definition displays. aip.org
Table 2: Key Properties of Coumarin Derivatives for OLEDs
| Property | Importance in OLEDs | Method of Tuning | Reference |
| Emission Color | Determines the pixel color (Red, Green, Blue) for full-color displays. | Chemical substitution on the chromophore. | aip.org |
| Fluorescence Quantum Yield | Affects the overall efficiency and brightness of the device. | Molecular rigidity, solvent/matrix environment. | nih.gov |
| HOMO/LUMO Levels | Governs charge injection/transport and the emission bandgap. | Introduction of electron-donating/withdrawing groups. | aip.org |
| Photostability | Influences the operational lifetime and stability of the OLED. | Intrinsic molecular structure. | acs.org |
Incorporating this compound into polymer matrices is a versatile strategy for creating advanced functional materials. nih.gov This can be achieved by physically blending the coumarin derivative into a host polymer or by chemically incorporating it into the polymer backbone as a monomer or as a functional end-group. researchgate.net
The benefits of this approach are multifaceted:
Enhanced Fluorescence: Coumarins often exhibit stronger fluorescence emission when dispersed in a rigid polymer matrix compared to being in solution, as the matrix restricts non-radiative decay pathways. nih.gov This leads to materials with enhanced brightness for applications like fluorescent sensors or solid-state lighting.
Improved Polymer Properties: The addition of coumarin derivatives can improve the properties of the host polymer, such as increasing its UV stability.
Photosensitive Materials: The vinyl group and the coumarin core can participate in photochemical reactions, such as [2+2] cycloadditions. Polystyrenes with coumarin end-caps have been shown to undergo photodimerization when exposed to UV light, allowing for the creation of cross-linked or patterned materials. researchgate.net
These functional polymers have potential applications in areas such as photo-patterning, data storage, and the development of smart materials that respond to light.
Exploring Second Harmonic Generation (SHG) and Other Non-Linear Optical Applications
Non-linear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Second Harmonic Generation (SHG) is a prominent NLO phenomenon where light of a specific frequency (ω) interacting with a suitable material is converted to light with double the frequency (2ω). researchgate.net This process requires materials that lack a center of symmetry (non-centrosymmetric). jim.org.cn
The molecular structure of this compound makes it a strong candidate for NLO applications. It can be viewed as a donor-π-acceptor (D-π-A) system, which is a classic design for molecules with a large second-order hyperpolarizability (β), the microscopic origin of the SHG effect. rsc.org In this molecule:
Donor (D): The phenyl ring, which can be further functionalized with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂).
π-Bridge: The conjugated vinyl group (-CH=CH-) facilitates charge transfer between the donor and acceptor.
Acceptor (A): The electron-deficient coumarin lactone ring.
For a significant macroscopic SHG signal to be observed, these NLO-active molecules must crystallize in a non-centrosymmetric space group. rsc.org Research in this area focuses on synthesizing derivatives of this compound and studying their crystal packing to identify structures that optimize the alignment of the molecular dipoles for strong SHG. The ability to tune the SHG response via external stimuli like electric fields is also an active area of investigation. scipost.org Such materials are crucial for applications in laser frequency conversion, optical data processing, and advanced imaging techniques like SHG microscopy, which allows for label-free imaging of biological structures like collagen and myosin. nih.gov
Future Research Perspectives and Challenges
The continued investigation of this compound and its derivatives is poised to unlock a new tier of applications. However, this progression is not without its challenges, which primarily lie in developing more sophisticated synthetic and analytical methodologies.
Exploring Novel Synthetic Pathways for Complex Derivatives
The synthesis of 4-styrylcoumarin derivatives has traditionally relied on methods like the Perkin or Knoevenagel condensation. A key strategy involves the aldol (B89426) condensation reactions of 4-methylcoumarin (B1582148) precursors. For instance, the high acidity of the methyl protons at the C-4 position of the coumarin ring allows for condensation with various aromatic aldehydes. biorxiv.orgmdpi.comnih.gov This reactivity is further enhanced by the introduction of electron-withdrawing groups at other positions on the coumarin scaffold. mdpi.com
Future research is geared towards developing more efficient and stereoselective synthetic routes to access a wider array of complex derivatives. This includes the exploration of organocatalytic methods and transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce diverse functionalities onto the styrylcoumarin backbone. nih.gov The goal is to create a library of derivatives with tailored electronic and steric properties, which can be fine-tuned for specific applications. A significant challenge remains in achieving high yields and selectivity for these complex transformations.
One promising approach involves a multicomponent reaction strategy, which allows for the construction of complex molecules in a single step from simple starting materials. This not only improves efficiency but also allows for greater structural diversity in the resulting derivatives.
Table 1: Synthetic Yields of Selected 4-Styrylcoumarin Derivatives
| Derivative | Starting Materials | Reaction Type | Yield (%) | Reference |
| Methyl (E)-4-(2-(2-(dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)benzoate | 2-(7-(diethylamino)-4-methyl-2H-chromen-2-ylidene)malononitrile, methyl 4-formylbenzoate | Aldol Condensation | 71 | nih.gov |
| (E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid | 2-(7-(diethylamino)-4-methyl-2H-chromen-2-ylidene)malononitrile, 6-(4-formylphenoxy)hexanoic acid | Aldol Condensation | Good to High | mdpi.com |
| 4-(((E)-4-((E)-4-((5-Carboxypentyl)oxy)styryl)-7-(diethylamino)-2H-chromen-2-ylidene)(cyano)methyl)-1-methylpyridin-1-ium Iodide | 4-(((E)-7-(diethylamino)-2-(cyano(1-methylpyridin-1-ium-4-yl)methylene)-2H-chromen-4-yl)vinyl)benzaldehyde, 6-bromohexanoic acid | Aldol Condensation | Not specified | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Advanced Spectroscopic Techniques for Real-time Monitoring
The inherent fluorescence of 4-styrylcoumarin derivatives makes them ideal candidates for real-time monitoring applications. mdpi.comnih.gov Their large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths, are particularly advantageous as they minimize self-quenching and reduce background interference, leading to improved signal-to-noise ratios in fluorescence imaging. nih.govresearchgate.net
Future research will likely focus on harnessing these properties through the use of advanced spectroscopic techniques. For instance, fluorescence lifetime imaging microscopy (FLIM) can provide information not only on the localization of the probe but also on its local environment. Time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of these molecules, offering insights into their interactions with biological macromolecules. acs.org
Furthermore, the development of 4-styrylcoumarin-based probes for super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, is a promising avenue. nih.govcore.ac.ukuni-goettingen.de This would enable the visualization of cellular structures and processes with unprecedented detail. The challenge lies in designing probes with the specific photophysical characteristics required for these advanced imaging modalities, including high photostability and efficient photoswitching capabilities.
Table 2: Photophysical Properties of Selected 4-Styrylcoumarin Derivatives
| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent | Reference |
| (E)-2-(7-(diethylamino)-4-styryl-2H-chromen-2-ylidene)malononitrile | 545 | 650 | 105 | Acetonitrile | nih.gov |
| Methyl (E)-4-(2-(2-(dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)benzoate | 550 | 665 | 115 | Acetonitrile | nih.gov |
| COZ-DNBS | 385 | 558 | 173 | Not specified | scispace.comrsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Integration of Multi-omics Data for Deeper Mechanistic Understanding
Understanding the precise mechanism of action of this compound and its analogs at a molecular level is crucial for their rational design and application. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, offers a powerful systems biology approach to achieve this. biorxiv.orgnih.govslideshare.net
By exposing cells or organisms to these compounds and subsequently analyzing the changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key cellular pathways and molecular targets that are affected. biorxiv.orgnih.govtandfonline.comnih.govresearchgate.net For instance, studies on other coumarin derivatives have utilized this approach to elucidate their anti-inflammatory and anti-cancer properties. nih.govnih.gov
A significant challenge in this area is the complexity of the datasets generated and the need for sophisticated bioinformatics tools to analyze and interpret the data. nih.govfortunejournals.comaltex.org Future research will need to focus on developing robust computational models that can integrate these different layers of biological information to construct comprehensive mechanistic hypotheses. biorxiv.orgnih.gov This will not only enhance our understanding of the biological activities of 4-styrylcoumarins but also aid in the identification of potential biomarkers for their effects.
Rational Design of Next-Generation this compound Analogs
The insights gained from synthetic explorations, advanced spectroscopic studies, and multi-omics analyses will fuel the rational design of next-generation this compound analogs with superior properties. Computational modeling and in silico screening will play a pivotal role in this process. nih.govresearchgate.netomicsonline.org
By establishing structure-activity relationships (SAR) and structure-property relationships (SPR), researchers can predict how modifications to the molecular structure will impact the compound's fluorescence, targeting specificity, and biological activity. researchgate.net For example, the introduction of specific functional groups can be used to enhance water solubility, facilitate bioconjugation to target molecules, or modulate the compound's pharmacokinetic profile. mdpi.comnih.gov
The ultimate goal is to move beyond serendipitous discovery and towards a more directed and efficient design process for creating novel 4-styrylcoumarin derivatives for a wide range of applications, from advanced imaging agents to targeted therapeutics.
Q & A
Q. (Basic) What are the common synthetic routes for 4-(2-phenylvinyl)-2H-chromen-2-one derivatives?
Methodological Answer: Derivatives of this compound are typically synthesized via:
Q. (Advanced) How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Key optimization strategies include:
- Catalyst selection : Ruthenium-based catalysts in 1,4-dioxane at 120°C improve yields (e.g., 45–86% for flavanone derivatives) .
- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency in electrochemical syntheses .
- Temperature control : Maintaining 35°C during bromoethane-mediated alkylation reduces side products .
Table 1: Optimization of Reaction Conditions for Derivatives
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Ruthenium complexes | 45–86% |
| Solvent | 1,4-Dioxane | 30% higher |
| Temperature | 120°C | 20% increase |
II. Structural Analysis
Q. (Basic) What techniques are used to determine the crystal structure of this compound?
Methodological Answer:
Q. (Advanced) How can crystallographic disorder in derivatives be resolved during refinement?
Methodological Answer:
- SHELXL features : Use PART and DFIX commands to model disordered regions .
- Data-to-parameter ratio : Maintain a ratio > 15 to ensure refinement reliability (e.g., 17.6 in ) .
- Validation metrics : Cross-check using Rint and goodness-of-fit (GOF) values .
III. Biological Activity
Q. (Basic) What in vitro assays assess the biological activity of this compound derivatives?
Methodological Answer:
Q. (Advanced) How can contradictory cytotoxicity data among structurally similar derivatives be interpreted?
Methodological Answer:
- QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity .
- Orthogonal assays : Validate using apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity screens .
- Meta-analysis : Compare IC50 values across derivatives (e.g., EC50 of 1.69 μM for anti-HIV compound B21) .
IV. Analytical Methods
Q. (Basic) What spectroscopic methods characterize this compound derivatives?
Methodological Answer:
Q. (Advanced) How are fluorescent probes designed using this scaffold for reactive oxygen species (ROS) detection?
Methodological Answer:
- Boronate ester modification : Non-fluorescent 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives react with ROS to yield fluorescent 7-hydroxy products (λex/λem = 340/500 nm) .
- Limit of detection (LOD) : Achieve sub-nanomolar sensitivity in cellular ROS imaging .
Data Contradiction Analysis
Q. (Advanced) What methodologies address conflicting bioactivity data in coumarin derivatives?
Methodological Answer:
- Structure-activity landscapes : Map substituent effects (e.g., nitro groups enhance antiviral activity but reduce solubility) .
- Dose-response validation : Perform IC50 titrations under standardized conditions (e.g., 10% FBS in DMEM) .
VI. Safety and Handling
Q. (Basic) What safety precautions are recommended for handling this compound?
Methodological Answer:
- GHS classification : Follow Category 4 acute toxicity protocols (oral, dermal, inhalation) .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
